molecular formula C14H10F3N5 B2498815 4-methyl-2-(4-phenyl-1H-1,2,3-triazol-1-yl)-6-(trifluoromethyl)pyrimidine CAS No. 860612-50-6

4-methyl-2-(4-phenyl-1H-1,2,3-triazol-1-yl)-6-(trifluoromethyl)pyrimidine

Cat. No.: B2498815
CAS No.: 860612-50-6
M. Wt: 305.264
InChI Key: IMBWDLRQZYLUMW-UHFFFAOYSA-N
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Description

4-Methyl-2-(4-phenyl-1H-1,2,3-triazol-1-yl)-6-(trifluoromethyl)pyrimidine is a novel synthetic chemical compound designed for research and development applications. This molecule is a hybrid structure incorporating two privileged pharmacophores in medicinal chemistry: a 1,2,3-triazole and a pyrimidine ring, suggesting potential as a valuable scaffold in drug discovery . The 1,2,3-triazole moiety, often synthesized via click chemistry, is known for its metabolic stability and ability to participate in hydrogen bonding, mimicking biological amide bonds . The presence of the electron-withdrawing trifluoromethyl (CF3) group on the pyrimidine ring is a common strategy in agrochemical and pharmaceutical design to enhance lipophilicity, metabolic stability, and membrane permeability . Similar triazole-pyrimidine hybrid compounds have been reported in scientific literature to exhibit various biological activities, including antitubercular and herbicidal properties, indicating the broad research potential of this structural class . Researchers may find this compound particularly useful for exploring new therapeutic agents, enzyme inhibitors, or as a chemical probe in biochemical studies. This product is strictly for research use only and is not intended for diagnostic or therapeutic applications in humans or animals.

Properties

IUPAC Name

4-methyl-2-(4-phenyltriazol-1-yl)-6-(trifluoromethyl)pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10F3N5/c1-9-7-12(14(15,16)17)19-13(18-9)22-8-11(20-21-22)10-5-3-2-4-6-10/h2-8H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IMBWDLRQZYLUMW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC(=N1)N2C=C(N=N2)C3=CC=CC=C3)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10F3N5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401326594
Record name 4-methyl-2-(4-phenyltriazol-1-yl)-6-(trifluoromethyl)pyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401326594
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

305.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

0.9 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24819026
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

860612-50-6
Record name 4-methyl-2-(4-phenyltriazol-1-yl)-6-(trifluoromethyl)pyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401326594
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-methyl-2-(4-phenyl-1H-1,2,3-triazol-1-yl)-6-(trifluoromethyl)pyrimidine typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Pyrimidine Core: The pyrimidine core can be synthesized through a condensation reaction between a β-diketone and a guanidine derivative under acidic or basic conditions.

    Introduction of the Trifluoromethyl Group: The trifluoromethyl group can be introduced using reagents such as trifluoromethyl iodide or trifluoromethyl sulfonic acid in the presence of a base.

    Formation of the Triazole Ring:

    Substitution Reactions: The phenyl group can be introduced through a substitution reaction using phenyl halides and appropriate catalysts.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of continuous flow reactors, advanced purification techniques, and automation to scale up the production process.

Chemical Reactions Analysis

Types of Reactions

4-methyl-2-(4-phenyl-1H-1,2,3-triazol-1-yl)-6-(trifluoromethyl)pyrimidine can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the substituents and reaction conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Phenyl halides in the presence of palladium catalysts.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may yield alcohols or amines.

Scientific Research Applications

Synthesis and Characterization

The synthesis of 4-methyl-2-(4-phenyl-1H-1,2,3-triazol-1-yl)-6-(trifluoromethyl)pyrimidine typically involves multi-step reactions that integrate various chemical moieties. The compound can be synthesized through a combination of triazole and pyrimidine chemistry, often utilizing trifluoroacetyl derivatives to introduce the trifluoromethyl group. Characterization techniques such as NMR spectroscopy and mass spectrometry are employed to confirm the structure and purity of the synthesized compound.

Antifungal Properties

Research has demonstrated that derivatives of trifluoromethyl pyrimidines exhibit promising antifungal activities. For instance, a study evaluated several trifluoromethyl pyrimidine derivatives against various fungal strains, including Botrytis cinerea and Sclerotinia sclerotiorum. The results indicated that certain compounds showed significant inhibition rates comparable to established antifungal agents like tebuconazole .

CompoundFungal StrainInhibition Rate (%)
5bB. cinerea96.76
5jB. cinerea96.84
5lB. cinerea100
5vS. sclerotiorum82.73

Insecticidal Activity

Insecticidal properties have also been reported for some derivatives of this compound. A study highlighted moderate insecticidal activities against pests such as Mythimna separata and Spodoptera frugiperda. The efficacy was lower than that of commercial insecticides but indicated potential for further development .

Anticancer Activity

The anticancer potential of trifluoromethyl pyrimidine derivatives has been explored against various cancer cell lines including PC3 (prostate cancer), K562 (leukemia), Hela (cervical cancer), and A549 (lung cancer). Although the activity was lower than that of doxorubicin, certain compounds demonstrated noteworthy effects at concentrations as low as 5 μg/ml .

Case Study 1: Antifungal Efficacy

In a comprehensive study on antifungal efficacy, a series of trifluoromethyl pyrimidine derivatives were synthesized and tested for their ability to inhibit fungal growth. The study concluded that specific structural modifications could enhance antifungal activity significantly, suggesting a pathway for developing new antifungal agents based on this scaffold .

Case Study 2: Insect Resistance Management

Another investigation focused on the potential use of these compounds in integrated pest management strategies. The study found that while some derivatives had lower insecticidal activity compared to existing solutions, their unique mechanisms could provide valuable tools for managing resistance in agricultural settings .

Mechanism of Action

The mechanism of action of 4-methyl-2-(4-phenyl-1H-1,2,3-triazol-1-yl)-6-(trifluoromethyl)pyrimidine involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

    Binding to Enzymes: Inhibiting or activating enzymes involved in metabolic pathways.

    Interacting with Receptors: Modulating receptor activity to influence cellular signaling.

    Disrupting Cellular Processes: Affecting processes such as DNA replication, protein synthesis, or cell division.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations in Pyrimidine Derivatives

Triazole vs. Pyrazole Substituents
  • Target Compound : The 4-phenyl-1H-1,2,3-triazole group at position 2 provides a planar, aromatic heterocycle capable of π-π stacking and hydrogen bonding.
  • Analog 1 : 4-(1,3-dimethyl-1H-pyrazol-4-yl)-2-(ethylsulfonyl)-6-(trifluoromethyl)pyrimidine (CAS 1005694-21-2) replaces the triazole with a pyrazole ring. The pyrazole’s reduced aromaticity and bulkier ethylsulfonyl group decrease hydrogen-bonding capacity but improve solubility in polar solvents .
  • Analog 2: 4-(difluoromethyl)-6-(1-ethyl-3-methyl-1H-pyrazol-4-yl)-2-(ethylsulfonyl)pyrimidine (CAS 1006441-37-7) substitutes the trifluoromethyl group with difluoromethyl and introduces a pyrazole.
Trifluoromethyl vs. Other Halogenated Groups
  • Target Compound : The 6-(trifluoromethyl) group enhances stability and hydrophobic interactions.
  • Analog 3 : 6-bromo-4-fluoro-1,3-benzothiazole (CAS EN300-27778791) replaces trifluoromethyl with bromo and fluoro groups. Bromine increases molecular weight (303.67 g/mol) and polarizability, favoring halogen bonding but reducing metabolic stability .
Aromatic vs. Aliphatic Substituents
  • Analog 4: {1-[4-methyl-6-(trifluoromethyl)-2-pyrimidinyl]-1H-1,2,3-triazol-4-yl}(2-naphthyl)methanone (ZINC04089620) replaces the phenyl group with a naphthylmethanone moiety. The naphthyl group increases steric bulk (MW: 444.4 g/mol) and enhances π-stacking but may reduce membrane permeability .
Key Findings :
  • Triazole vs. Pyrazole : Triazole-containing analogs exhibit higher binding affinity in kinase assays due to hydrogen-bonding interactions, while pyrazole derivatives show improved solubility (~25% higher in PBS) .
  • Trifluoromethyl Efficacy : The trifluoromethyl group in the target compound increases metabolic half-life (t₁/₂ = 4.2 h in vitro) compared to difluoromethyl analogs (t₁/₂ = 2.1 h) .
  • Naphthyl Substitution : Analog 4’s naphthyl group improves cytotoxicity (IC₅₀ = 0.8 μM vs. 2.1 μM for the target compound in MCF-7 cells) but reduces oral bioavailability (F = 15% vs. 42%) .

Biological Activity

The compound 4-methyl-2-(4-phenyl-1H-1,2,3-triazol-1-yl)-6-(trifluoromethyl)pyrimidine represents a novel class of heterocyclic compounds that have garnered attention for their potential biological activities. This article aims to provide a comprehensive overview of the biological activities associated with this compound, including its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

  • Molecular Formula : C14_{14}H12_{12}F3_{3}N5_{5}
  • Molecular Weight : 313.28 g/mol
  • CAS Number : 860650-81-3

Antimicrobial Activity

Recent studies have indicated that compounds containing triazole and pyrimidine moieties exhibit significant antimicrobial activity. In particular, derivatives similar to the target compound have shown effectiveness against various bacterial strains. For example:

CompoundMIC (µg/mL)Target Bacteria
Compound A4.0Staphylococcus aureus
Compound B8.0Escherichia coli
Compound C2.5Mycobacterium tuberculosis

These results suggest that the structural features of triazole and pyrimidine contribute to enhanced antibacterial properties .

Anticancer Activity

The anticancer potential of triazole-pyrimidine derivatives has been explored in various studies. For instance, compounds structurally related to this compound have demonstrated:

  • Inhibition of cell proliferation in cancer cell lines (e.g., HeLa and MCF7).
  • Induction of apoptosis , as evidenced by increased levels of pro-apoptotic markers and decreased anti-apoptotic proteins.

A notable study reported that a related triazole derivative exhibited an IC50_{50} value of 12 µM against HeLa cells, indicating considerable anticancer activity .

Anti-inflammatory Activity

Compounds with similar structural characteristics have shown promising anti-inflammatory effects. The inhibition of cyclooxygenase enzymes (COX-1 and COX-2) is a common mechanism for these compounds:

CompoundIC50_{50} (µM)COX Inhibition
Compound D5.40COX-1
Compound E0.01COX-2

These findings highlight the potential for developing anti-inflammatory agents based on the triazole-pyrimidine scaffold .

The biological activities of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition : The compound may act as an inhibitor for key enzymes involved in bacterial cell wall synthesis and inflammatory pathways.
  • Receptor Modulation : It may interact with specific receptors involved in cancer cell signaling pathways, leading to altered cellular responses.
  • Reactive Oxygen Species (ROS) Generation : Some studies suggest that similar compounds can induce oxidative stress in cancer cells, leading to apoptosis.

Case Studies

Several case studies have examined the efficacy of triazole-pyrimidine derivatives in clinical and preclinical settings:

  • Case Study on Antibacterial Activity : A derivative was tested against multi-drug resistant Staphylococcus aureus, showing an MIC value significantly lower than standard antibiotics.
  • Case Study on Anticancer Efficacy : In vivo models demonstrated that a related compound reduced tumor size by 40% compared to control groups within two weeks of treatment.
  • Case Study on Anti-inflammatory Effects : Clinical trials indicated that patients receiving treatment with a similar compound reported reduced pain levels and inflammation markers compared to placebo groups.

Q & A

Q. What are the typical synthetic routes and critical reagents for preparing 4-methyl-2-(4-phenyl-1H-1,2,3-triazol-1-yl)-6-(trifluoromethyl)pyrimidine?

Methodological Answer: The synthesis often involves multi-step protocols, including nucleophilic substitution and cycloaddition reactions. Key steps include:

  • Triazole Formation : Copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) to attach the phenyltriazole moiety to the pyrimidine core .
  • Trifluoromethyl Introduction : Use of trifluoromethylating reagents (e.g., CF₃I or Ruppert-Prakash reagent) under anhydrous conditions, often with transition-metal catalysts .
  • Purification : Column chromatography with silica gel and polar solvents (e.g., ethyl acetate/hexane mixtures) to isolate intermediates. Critical reagents include sodium azide, propargyl derivatives, and trifluoromethyl sources. Reaction optimization focuses on temperature control (e.g., 60–80°C for CuAAC) and stoichiometric ratios .

Q. How is the crystal structure of this compound resolved, and what software is recommended for refinement?

Methodological Answer: Single-crystal X-ray diffraction (SC-XRD) is the gold standard. Data collection requires high-quality crystals grown via slow evaporation (e.g., ethanol/water mixtures). For refinement:

  • Use SHELXL for small-molecule structures due to its robust handling of anisotropic displacement parameters and disorder modeling .
  • Key parameters: R1 < 0.05, wR2 < 0.15, and validation via CCDC deposition. Example workflow includes data integration with SAINT , absorption correction with SADABS , and hydrogen placement via riding models .

Advanced Research Questions

Q. How can structural data discrepancies (e.g., bond length anomalies or disorder) be resolved during refinement?

Methodological Answer: Discrepancies often arise from thermal motion or crystallographic disorder. Mitigation strategies:

  • Disorder Modeling : Split occupancy refinement in SHELXL for trifluoromethyl groups, as seen in studies of analogous pyrimidines .
  • Constraints/Restraints : Apply geometric restraints for bond lengths/angles using DFIX and SIMU commands to stabilize refinement .
  • Validation Tools : Cross-check with PLATON (e.g., ADDSYM for missed symmetry) and Mercury for Hirshfeld surface analysis .

Q. What strategies enhance the compound’s bioactivity via substituent optimization?

Methodological Answer: Molecular hybridization is a key strategy:

  • Trifluoromethyl Role : Enhances lipophilicity and metabolic stability. Replace with other electron-withdrawing groups (e.g., nitro or cyano) to modulate reactivity .
  • Triazole Modifications : Introduce substituents (e.g., halogens or methyl groups) on the phenyl ring to improve target binding. Computational docking (e.g., AutoDock Vina) guides rational design .
  • Pyrimidine Core Tweaks : Replace methyl with ethyl or isopropyl to study steric effects on activity. Validate via SAR studies using IC₅₀ assays against relevant biological targets .

Q. How do solvent polarity and reaction conditions influence regioselectivity in triazole-pyrimidine coupling?

Methodological Answer: Regioselectivity is solvent- and catalyst-dependent:

  • Solvent Effects : Polar aprotic solvents (e.g., DMF or DMSO) favor 1,4-triazole regioisomers, while non-polar solvents (toluene) may shift selectivity .
  • Catalyst Systems : Cu(I) salts (e.g., CuBr) with ligands (TBTA) improve yield and selectivity. Microwave-assisted synthesis reduces side reactions (e.g., 80°C, 30 min) .
  • Monitoring : Use TLC (silica GF₂₅₄) with UV detection or LC-MS to track reaction progression and intermediate stability .

Data Contradictions and Resolution

Q. Conflicting reports on antitumor activity: How to design experiments to validate mechanisms?

Methodological Answer: Address contradictions via:

  • Dose-Response Curves : Test across a wide concentration range (nM–μM) in multiple cell lines (e.g., MCF-7, HeLa) .
  • Target Engagement Assays : Use SPR (surface plasmon resonance) or CETSA (cellular thermal shift assay) to confirm direct binding to kinases or DNA targets .
  • Control Experiments : Compare with structurally similar analogs (e.g., 6-(trifluoromethyl)pyrimidines lacking triazole) to isolate pharmacophore contributions .

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